Allylboronic acid pinacol ester
Overview
Description
Allylboronic acid pinacol ester: is a versatile organoboron compound widely used in organic synthesis. It is known for its ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry. The compound has the molecular formula C9H17BO2 and a molecular weight of 168.04 g/mol .
Mechanism of Action
Target of Action
Allylboronic acid pinacol ester primarily targets carboxylic acids and aldehydes . It reacts with these compounds to produce homoallylic alcohols .
Mode of Action
The compound interacts with its targets through a process known as allylboration . In the presence of tri-n-butyltin hydride, this compound reacts with carboxylic acids or aldehydes to yield homoallylic alcohols .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of homoallylic alcohols . This process involves a radical 1,3-boron shift of allylboronic esters, where the boron atom migrates through the allylic carbon skeleton via consecutive 1,2-boron migrations and Smiles-type rearrangement .
Result of Action
The result of the action of this compound is the production of homoallylic alcohols . These compounds are formed when the ester reacts with carboxylic acids or aldehydes in the presence of tri-n-butyltin hydride .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is highly flammable, and its vapors may cause flash fire or explosion . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should also be stored in a well-ventilated place and the container should be kept tightly closed .
Biochemical Analysis
Biochemical Properties
Allylboronic acid pinacol ester plays a crucial role in biochemical reactions as a nucleophile. It is commonly used in the catalytic allylation of simple ketoimines, where it interacts with enzymes and proteins to facilitate the formation of carbon-carbon bonds. The compound’s interaction with biomolecules such as chiral spirobiindane diol-based phosphoric acids and cobalt catalysts enables regioselective hydrovinylation of dienes with alkenes . These interactions highlight the compound’s importance in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can act as a reagent in the preparation of cyclic sulfone hydroxyethylamines, which are inhibitors of beta-site amyloid precursor protein cleaving enzyme 1, reducing the production of amyloid beta-peptides . These interactions demonstrate the compound’s ability to modulate biochemical pathways and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Allylboronic acid pinacol ester can be synthesized by reacting allylboronic acid with pinacol in the presence of a suitable catalyst.
Borylation of Allylic Compounds: Another method involves the borylation of allylic compounds using boron reagents such as bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Allylboration: Allylboronic acid pinacol ester undergoes allylboration reactions with aldehydes and ketones to form homoallylic alcohols.
Suzuki-Miyaura Cross-Coupling: The compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Radical Additions: this compound can participate in radical addition reactions, often initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Common Reagents and Conditions:
Catalysts: Palladium, nickel, chiral phosphoric acids.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene.
Temperatures: Reactions typically occur at room temperature to moderate temperatures (20-80°C).
Major Products:
Homoallylic Alcohols: Formed from allylboration reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Radical Addition Products: Various organic compounds formed through radical addition reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Allylboronic acid pinacol ester is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalysis: It serves as a reagent in various catalytic processes, such as allylboration and cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those requiring the formation of carbon-carbon bonds.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to various substrates.
Industry:
Comparison with Similar Compounds
Vinylboronic Acid Pinacol Ester: Used in similar cross-coupling reactions but with vinyl groups instead of allyl groups.
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura reactions, but with a phenyl group.
Isopropenylboronic Acid Pinacol Ester: Similar in structure but with an isopropenyl group.
Uniqueness: Allylboronic acid pinacol ester is unique due to its ability to participate in a wide range of reactions with high selectivity and yield. Its versatility in forming carbon-carbon bonds and its stability under various reaction conditions make it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIEPNFCBNQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376784 | |
Record name | Allylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72824-04-5 | |
Record name | Allylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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